molecular formula C8H7F3N2O2 B1412150 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid CAS No. 1227579-92-1

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Cat. No. B1412150
M. Wt: 220.15 g/mol
InChI Key: CZOVJUCUNUMWSR-UHFFFAOYSA-N
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Description

“3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Chemical and Pharmacological Properties

The compound 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid, while not directly referenced in the studies, is closely related to the class of pyridine derivatives, known for their multifunctionality in various scientific fields. The pyridine nucleus, a part of this compound, is a basic scaffold in many biologically active compounds, exhibiting a wide array of pharmacological activities including antifungal, antibacterial, antioxidant, and anticancer properties, among others. For instance, pyridine derivatives have been highlighted for their potential in chemosensing applications due to their affinity for various ions and species, thus playing a critical role in medicinal and analytical chemistry (Abu-Taweel et al., 2022).

Role in Synthetic Chemistry

The chemical structure of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid suggests its potential utility in the synthesis of complex organic compounds. Pyridine derivatives are known for their versatile applications in organic chemistry, serving as crucial intermediates in the synthesis of various heterocyclic compounds. For example, L-proline, a natural amino acid, is utilized as a bifunctional organocatalyst in various asymmetric syntheses, demonstrating the importance of such compounds in facilitating complex chemical reactions and producing biologically relevant heterocycles, which constitute a significant portion of drugs and agrochemicals (Thorat et al., 2022).

Environmental and Biotechnological Applications

The biocidal applications of pyrolysis bio-oils, to which pyridine derivatives can contribute, underscore the compound's potential in environmental and agricultural domains. These bio-oils contain compounds like phenolic derivatives and organic acids, exhibiting insecticidal and antimicrobial properties, pointing towards the eco-friendly and sustainable applications of such compounds (Mattos et al., 2019).

Safety And Hazards

TFMP derivatives should be handled with care. They should not be ingested, and contact with skin, eyes, or clothing should be avoided. Dust formation should be avoided, and these compounds should only be used under a chemical fume hood .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[3-amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-1-5(12)6(13-3-4)2-7(14)15/h1,3H,2,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOVJUCUNUMWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234686
Record name 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

CAS RN

1227579-92-1
Record name 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227579-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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